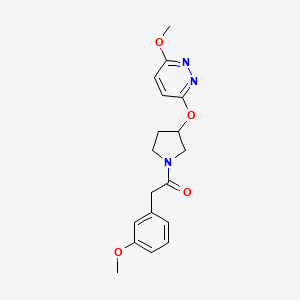
2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone , with the CAS number 2034502-82-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C18H21N3O4. The structure comprises a methoxyphenyl group and a pyrrolidine moiety linked to a pyridazine derivative, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the pyridazine class. For instance, derivatives of 6-methoxypyridazine have shown significant activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship indicates that modifications in the phenyl and pyridazine substituents can enhance efficacy against various bacterial strains .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 1a | M. tuberculosis | 1 |
| 2a | M. marinum | 0.5 |
| 3a | E. coli | 2 |
The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. It is hypothesized that it modulates enzyme activity or disrupts cellular processes critical for pathogen survival. Detailed studies are required to elucidate these interactions further .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial effects of various derivatives of methoxypyridazines, including the target compound. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial activity compared to their non-methoxylated counterparts. For example, derivatives with a methoxy group at the C3 position displayed lower Minimum Inhibitory Concentration (MIC) values against both gram-positive and gram-negative bacteria .
In Vivo Studies
In vivo evaluations have also been conducted to assess the anti-inflammatory properties of similar compounds. A notable study demonstrated that pyridazine derivatives could significantly reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methoxy Groups : Presence at specific positions enhances biological activity.
- Pyrrolidine Moiety : Modifications in this part affect binding affinity to biological targets.
- Pyridazine Derivatives : The nature of substituents on the pyridazine ring plays a crucial role in determining antimicrobial potency.
属性
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-5-3-4-13(10-14)11-18(22)21-9-8-15(12-21)25-17-7-6-16(24-2)19-20-17/h3-7,10,15H,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJXQMQTGGBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














